molecular formula C22H34N2O7 B4143967 4-[4-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid

4-[4-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid

Cat. No.: B4143967
M. Wt: 438.5 g/mol
InChI Key: KOOHMRZHVHJELP-UHFFFAOYSA-N
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Description

4-[4-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring and multiple ethoxy groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid involves multiple steps. The process typically starts with the preparation of the piperazine derivative, followed by the introduction of ethoxy groups through etherification reactions. The final step involves the formation of the oxalate salt.

    Preparation of Piperazine Derivative: The initial step involves the reaction of 4-ethylpiperazine with an appropriate halogenated compound to form the desired piperazine derivative.

    Etherification: The piperazine derivative is then reacted with ethylene oxide or a similar reagent to introduce the ethoxy groups.

    Formation of Oxalate Salt: The final product is obtained by reacting the intermediate compound with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The key steps include:

  • Large-scale preparation of the piperazine derivative.
  • Continuous etherification process using industrial-grade ethylene oxide.
  • Efficient formation of the oxalate salt through controlled reaction with oxalic acid.

Chemical Reactions Analysis

Types of Reactions

4-[4-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new ether or ester derivatives.

Scientific Research Applications

4-[4-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A piperazine derivative used as an antihistamine.

    Levocetirizine: An enantiomer of cetirizine with similar antihistamine properties.

    Quetiapine: An antipsychotic drug with a piperazine ring structure.

Uniqueness

4-[4-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike cetirizine and levocetirizine, which are primarily used as antihistamines, this compound has broader applications in various fields, including potential therapeutic uses in neurology and oncology.

Properties

IUPAC Name

4-[4-[2-[2-(4-ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N2O3.C2H2O4/c1-3-21-10-12-22(13-11-21)14-15-24-16-17-25-20-8-6-19(7-9-20)5-4-18(2)23;3-1(4)2(5)6/h6-9H,3-5,10-17H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOHMRZHVHJELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOCCOC2=CC=C(C=C2)CCC(=O)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid
Reactant of Route 2
4-[4-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid
Reactant of Route 3
4-[4-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid
Reactant of Route 4
4-[4-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid
Reactant of Route 5
4-[4-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid
Reactant of Route 6
4-[4-[2-[2-(4-Ethylpiperazin-1-yl)ethoxy]ethoxy]phenyl]butan-2-one;oxalic acid

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